6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide
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Overview
Description
Monomethyl auristatin E (Mc-MMAE) is a synthetic antineoplastic agent derived from peptides found in marine shell-less mollusks called dolastatins. It is a potent inhibitor of cell division and is primarily used in the development of antibody-drug conjugates for targeted cancer therapy . Due to its high toxicity, Mc-MMAE is not used as a standalone drug but is conjugated to monoclonal antibodies to direct it specifically to cancer cells .
Preparation Methods
The synthesis of Mc-MMAE involves several steps, including the partial reduction of intrachain disulfides of the antibody and subsequent conjugation to the payload Mc-MMAE through a cleavable linker . The process typically involves the use of reagents such as tris-(2-carboxyethyl)-phosphine hydrochloride and dimethylacetamide . Industrial production methods focus on optimizing the yield and quality of the antibody-drug conjugate through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Mc-MMAE undergoes various chemical reactions, including reduction, conjugation, and cleavage. The reduction reaction involves the addition of tris-(2-carboxyethyl)-phosphine hydrochloride to the antibody, followed by the conjugation of Mc-MMAE using a cleavable linker . Common reagents used in these reactions include tris-(2-carboxyethyl)-phosphine hydrochloride and dimethylacetamide . The major products formed from these reactions are the antibody-drug conjugates, which exhibit enhanced antitumor activity .
Scientific Research Applications
Mc-MMAE is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. It has shown significant promise in treating various types of cancer, including breast cancer, by targeting specific cancer cells and minimizing damage to healthy cells . Additionally, Mc-MMAE is used in the development of tumor-specific prodrug nanoparticles for safe and effective chemotherapy . Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study and develop targeted therapies for various diseases .
Mechanism of Action
Mc-MMAE exerts its effects by inhibiting cell division through the blockage of tubulin polymerization . The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell, thus activating the antimitotic mechanism . This targeted delivery mechanism ensures that Mc-MMAE specifically affects cancer cells while minimizing toxicity to healthy cells .
Comparison with Similar Compounds
Mc-MMAE is often compared with other similar compounds used in antibody-drug conjugates, such as maytansinoid-based compounds . While both types of compounds are used for targeted cancer therapy, Mc-MMAE-based conjugates tend to exhibit higher hydrophobicity and stability . Other similar compounds include monomethyl auristatin F and monomethyl auristatin D, which also inhibit tubulin polymerization but differ in their chemical structures and pharmacokinetic profiles . The unique properties of Mc-MMAE, such as its potent antimitotic activity and targeted delivery mechanism, make it a valuable compound in the development of cancer therapies .
Properties
Molecular Formula |
C49H78N6O10 |
---|---|
Molecular Weight |
911.2 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
InChI |
InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62) |
InChI Key |
UGJOTJHSQWBROP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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